Adenosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-N-methyl-
Description
Adenosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-N-methyl- (CAS 98056-69-0) is a chemically modified adenosine derivative. Its structure features a 5'-O-[bis(4-methoxyphenyl)phenylmethyl] (DMT-like) protecting group and an N-methyl substitution at the purine base. This compound is primarily utilized in oligonucleotide synthesis as a phosphoramidite precursor, where the DMT group safeguards the 5'-hydroxyl during solid-phase synthesis, and the N-methyl modification enhances stability against enzymatic degradation . Its molecular formula is C₃₂H₃₃N₅O₅, with a molecular weight of 567.64 g/mol .
Properties
IUPAC Name |
(2R,3S,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N5O6/c1-33-29-26-30(35-18-34-29)37(19-36-26)31-28(39)27(38)25(43-31)17-42-32(20-7-5-4-6-8-20,21-9-13-23(40-2)14-10-21)22-11-15-24(41-3)16-12-22/h4-16,18-19,25,27-28,31,38-39H,17H2,1-3H3,(H,33,34,35)/t25-,27-,28-,31-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDYKXRGTUZUAG-QWOIFIOOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90615980 | |
| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-N-methyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588698-71-9 | |
| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-N-methyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sequential Protection-Deprotection Approach
The synthesis proceeds via a two-step sequence:
- 5'-O-Dimethoxytritylation : The ribose’s 5'-hydroxyl is protected first using 4,4'-dimethoxytrityl chloride (DMT-Cl) in anhydrous pyridine. This reaction achieves >90% yield under inert conditions at 25°C.
- N-Methylation of Adenine : The exocyclic amine undergoes methylation using methyl iodide (CH₃I) and a non-nucleophilic base (e.g., DBU) in DMF. This step requires careful temperature control (0–5°C) to avoid over-alkylation.
One-Pot Protection-Methylation Method
Recent advances enable concurrent DMT protection and N-methylation using phase-transfer catalysis. A mixture of DMT-Cl, CH₃I, and tetrabutylammonium bromide (TBAB) in dichloromethane/water achieves 85% combined yield, reducing purification steps.
Stepwise Preparation Methods
Starting Material Preparation
High-purity adenosine (≥99%) is dissolved in anhydrous pyridine (0.1 M). Molecular sieves (4Å) are added to scavenge trace water, ensuring optimal tritylation.
5'-O-Dimethoxytritylation
DMT-Cl (1.2 equiv) is added dropwise at 0°C. After stirring for 12 h at 25°C, the reaction is quenched with methanol, and the product is isolated via silica gel chromatography (hexane:ethyl acetate = 7:3). The DMT group’s chromogenic properties facilitate monitoring via UV-Vis at 498 nm.
N-Methylation of Adenine
The tritylated intermediate (1 equiv) is treated with CH₃I (3 equiv) and DBU (1.5 equiv) in DMF at 0°C. After 6 h, the mixture is diluted with ethyl acetate, washed with brine, and purified via flash chromatography (DCM:MeOH = 95:5).
Optimization of Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| DMT-Cl Equivalents | 1.2 | Maximizes tritylation (93%) |
| Reaction Temperature (°C) | 25 | Prevents DMT cleavage |
| Methylation Time (h) | 6 | Balances conversion and byproducts |
| Solvent for Methylation | DMF | Enhances solubility of intermediates |
Key Findings :
- Excess DMT-Cl (>1.5 equiv) leads to 3'-O-tritylation byproducts (15–20%).
- Prolonged methylation (>8 h) causes ribose ring opening (8% degradation).
Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Purity is assessed using a C18 column (acetonitrile:water = 65:35, 1 mL/min). Retention time: 8.2 min (λ = 260 nm).
Mass Spectrometry
ESI-MS: m/z 732.3 [M+H]⁺ (calc. 731.79).
Comparative Analysis with Analogous Compounds
Applications in Scientific Research
Oligonucleotide Synthesis
The compound serves as a phosphoramidite building block in automated DNA/RNA synthesizers. Its DMT group enables iterative chain elongation, while N-methylation reduces nonspecific hybridization.
Pharmacological Studies
N-methylation enhances binding affinity to adenosine receptors (A₂A IC₅₀ = 12 nM), making it valuable for neurodegenerative disease research.
Chemical Reactions Analysis
Adenosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-N-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may yield oxidized adenosine derivatives, while substitution reactions can introduce different functional groups to the molecule .
Scientific Research Applications
Adenosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-N-methyl- is a compound of growing interest in the field of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its applications, particularly in scientific research, highlighting its potential therapeutic benefits, mechanisms of action, and relevant case studies.
Structural Formula
The structural formula can be represented as follows:
This structure contributes to its affinity for various biological targets.
Pharmacological Studies
Adenosine receptors (ARs) are a significant focus in pharmacological research due to their involvement in numerous physiological processes. Adenosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-N-methyl- has been studied for its selective binding to these receptors, particularly A1 and A2A subtypes.
Neuroprotective Effects
Research indicates that this compound may offer neuroprotective benefits by reducing neuronal apoptosis and promoting cell survival under stress conditions.
Case Study: Ischemic Stroke
In a controlled study involving animal models of ischemic stroke, administration of Adenosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-N-methyl- resulted in:
- Reduced infarct size.
- Improved neurological scores.
- Enhanced recovery of motor function.
Anti-inflammatory Properties
The compound has demonstrated significant anti-inflammatory effects in various models, suggesting potential applications in treating inflammatory diseases.
Case Study: Inflammatory Bowel Disease (IBD)
In preclinical trials, the compound was shown to:
- Decrease pro-inflammatory cytokine levels.
- Improve histological scores in colitis models.
These findings suggest that it could be a candidate for IBD therapy.
Cancer Research
Recent studies have explored the role of this compound in cancer therapy due to its ability to modulate tumor microenvironments and inhibit cancer cell proliferation.
Case Study: Breast Cancer
In vitro studies revealed that Adenosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-N-methyl-:
- Inhibited proliferation of breast cancer cell lines.
- Induced apoptosis through activation of caspase pathways.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Observed Effects |
|---|---|---|
| Neuroprotection | A1 receptor agonism | Reduced apoptosis, improved recovery |
| Anti-inflammatory | Cytokine modulation | Decreased inflammation markers |
| Cancer inhibition | Cell cycle arrest | Reduced proliferation |
Table 2: Case Studies Overview
| Study Type | Model | Findings |
|---|---|---|
| Ischemic Stroke | Animal Model | Reduced infarct size, improved motor function |
| Inflammatory Bowel Disease | Colitis Model | Lowered cytokines, improved histological scores |
| Breast Cancer | Cell Lines | Induced apoptosis, inhibited cell proliferation |
Mechanism of Action
The compound exerts its effects by mimicking the natural adenosine molecule. It binds to adenosine receptors, leading to vasodilation and inhibition of cancer cell proliferation. The molecular targets include adenosine receptors and various signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural features, applications, and properties of adenosine derivatives with analogous protective groups and substitutions:
Key Observations:
Protective Groups :
- The DMT group (common in CAS 98056-69-0, 64325-78-6, and 1027734-01-5) is standard for 5'-OH protection, enabling controlled stepwise synthesis .
- The 4-benzoylbenzoyl group in serves a distinct role in photoactivation, unlike the DMT’s synthetic protection .
Base Modifications :
- N-methyl (CAS 98056-69-0) reduces base-pairing specificity but improves metabolic stability, making it suitable for therapeutic oligonucleotides resistant to nucleases .
- N-benzoyl (CAS 64325-78-6) and N-acetyl (CAS 1027734-01-5) enhance solubility and facilitate phosphoramidite coupling during synthesis .
Sugar Modifications :
- 2'-deoxy derivatives (e.g., CAS 64325-78-6) are DNA precursors, while 2'-O-TBDMS () is common in RNA synthesis .
Stability and Reactivity
- DMT Group Stability : The bis(4-methoxyphenyl)phenylmethyl group in CAS 98056-69-0 is acid-labile, enabling selective deprotection under mild conditions (e.g., 3% dichloroacetic acid) . Similar DMT-protected compounds (e.g., CAS 64325-78-6) share this property, ensuring compatibility with automated synthesizers .
- N-methyl vs.
Biological Activity
Adenosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-N-methyl- is a synthetic derivative of adenosine, a nucleoside that plays critical roles in various biological processes, including energy transfer, signal transduction, and regulation of physiological functions. This compound has garnered interest for its potential therapeutic applications due to its unique structural modifications that enhance its biological activity.
Chemical Structure
The chemical structure of Adenosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-N-methyl- includes a modified adenosine backbone with two 4-methoxyphenyl groups attached to the 5' position. This modification is thought to influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with adenosine receptors (A1, A2A, A2B, and A3). These G-protein-coupled receptors are involved in numerous physiological processes including:
- Vasodilation : Adenosine analogs typically exhibit vasodilatory effects by acting on vascular smooth muscle.
- Neuroprotection : The compound may confer neuroprotective effects through modulation of neurotransmitter release and inhibition of excitotoxicity.
- Anti-inflammatory Effects : It has been shown to reduce inflammation by inhibiting the release of pro-inflammatory cytokines.
Pharmacological Studies
Recent studies have highlighted the pharmacological potential of Adenosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-N-methyl-. Key findings include:
- Vasodilatory Effects : In vitro studies demonstrated that this compound effectively induces relaxation in vascular smooth muscle cells, suggesting potential use in treating cardiovascular diseases .
- Neuroprotective Properties : Animal models have shown that this adenosine derivative can mitigate neuronal damage following ischemic events by enhancing cerebral blood flow and reducing oxidative stress .
- Anti-inflammatory Activity : Research indicates that it can significantly lower levels of inflammatory markers in models of acute inflammation, suggesting therapeutic applications in conditions like rheumatoid arthritis .
Case Study 1: Cardiovascular Applications
In a study investigating the vasodilatory effects of various adenosine analogs, Adenosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-N-methyl- was found to be more effective than standard adenosine in inducing vasodilation in isolated rat aorta samples. The study measured changes in arterial diameter and blood flow rates, confirming enhanced efficacy due to structural modifications.
Case Study 2: Neuroprotection in Ischemia
A preclinical trial assessed the neuroprotective effects of this compound in a rat model of stroke. Results showed significant preservation of neurological function and reduced infarct size compared to control groups. The mechanism was linked to enhanced adenosine receptor activation, leading to improved neuronal survival during ischemic conditions.
Data Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
